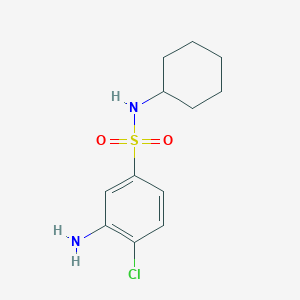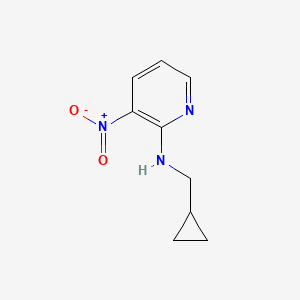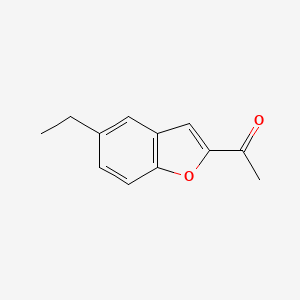
3-Methoxy-2-(tributylstannyl)pyridine
描述
3-Methoxy-2-(tributylstannyl)pyridine: is a heterocyclic compound with the molecular formula C18H33NOSn and a molecular weight of 398.17 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methoxy group at the 3-position and a tributylstannyl group at the 2-position. It is commonly used as a building block in organic synthesis, particularly in the field of medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-(tributylstannyl)pyridine typically involves the stannylation of 3-methoxy-2-bromopyridine. This reaction is carried out using tributyltin hydride in the presence of a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the reaction mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
化学反应分析
Types of Reactions: 3-Methoxy-2-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through palladium-catalyzed cross-coupling reactions, such as the Stille coupling.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions to facilitate the substitution of the tributylstannyl group.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide, used for the oxidation of the methoxy group.
Major Products Formed:
Substituted Pyridines: Resulting from the replacement of the tributylstannyl group.
Aldehydes and Carboxylic Acids: Formed from the oxidation of the methoxy group.
科学研究应用
Chemistry: 3-Methoxy-2-(tributylstannyl)pyridine is widely used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its versatility in forming carbon-carbon and carbon-heteroatom bonds makes it a crucial intermediate in drug discovery .
Industry: The compound is also used in the material science industry for the synthesis of advanced materials, such as organic semiconductors and polymers. Its ability to participate in cross-coupling reactions makes it a valuable component in the production of these materials .
作用机制
The mechanism of action of 3-Methoxy-2-(tributylstannyl)pyridine primarily involves its role as a reagent in chemical reactions. The tributylstannyl group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The methoxy group can undergo oxidation, leading to the formation of reactive intermediates that participate in further chemical transformations .
相似化合物的比较
- 2-Methoxy-4-(tributylstannyl)pyridine
- 6-Methoxy-3-(tributylstannyl)pyridine
- 4-Methyl-3-(tributylstannyl)pyridine
Comparison: 3-Methoxy-2-(tributylstannyl)pyridine is unique due to the specific positioning of the methoxy and tributylstannyl groups on the pyridine ring. This unique arrangement influences its reactivity and the types of reactions it can undergo. Compared to its analogs, such as 2-Methoxy-4-(tributylstannyl)pyridine and 6-Methoxy-3-(tributylstannyl)pyridine, the 3-position methoxy group in this compound provides distinct steric and electronic properties that can be exploited in synthetic chemistry .
属性
IUPAC Name |
tributyl-(3-methoxypyridin-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO.3C4H9.Sn/c1-8-6-3-2-4-7-5-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLCSQRUZHMOIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CC=N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NOSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656782 | |
| Record name | 3-Methoxy-2-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094072-15-7 | |
| Record name | 3-Methoxy-2-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(2-furyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B1386583.png)



![5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1386588.png)
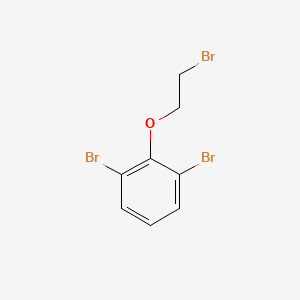
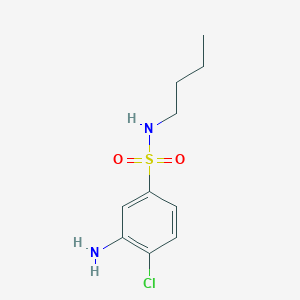
![3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B1386592.png)
![(6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1386593.png)
![[4-(2-Fluorophenoxy)phenyl]methanol](/img/structure/B1386596.png)
